molecular formula C25H23NO B5100655 1-[(Dibenzylamino)methyl]naphthalen-2-ol CAS No. 6341-75-9

1-[(Dibenzylamino)methyl]naphthalen-2-ol

Cat. No.: B5100655
CAS No.: 6341-75-9
M. Wt: 353.5 g/mol
InChI Key: ZNOUJAYGYAPHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound has a hazard classification of Acute Tox. 4 Oral . The precautionary statements include P264 - Wash thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, and P501 - Dispose of contents/container to an approved waste disposal plant .

Preparation Methods

The synthesis of 1-[(Dibenzylamino)methyl]naphthalen-2-ol typically involves the Mannich reaction, where a naphthalen-2-ol derivative reacts with formaldehyde and dibenzylamine . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[(Dibenzylamino)methyl]naphthalen-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-[(Dibenzylamino)methyl]naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Dibenzylamino)methyl]naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dibenzylamino group and hydroxyl group play crucial roles in its binding affinity and activity. Pathways involved may include signal transduction pathways or metabolic pathways, depending on the context of its use .

Comparison with Similar Compounds

1-[(Dibenzylamino)methyl]naphthalen-2-ol can be compared with similar compounds such as:

    1-[(Dimethylamino)methyl]naphthalen-2-ol: Similar structure but with dimethylamino instead of dibenzylamino.

    2-[(Dibenzylamino)methyl]naphthalen-1-ol: Similar structure but with the hydroxyl group at a different position.

    1-[(Dibenzylamino)methyl]anthracen-2-ol: Similar structure but with an anthracene core instead of naphthalene. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.

Properties

IUPAC Name

1-[(dibenzylamino)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO/c27-25-16-15-22-13-7-8-14-23(22)24(25)19-26(17-20-9-3-1-4-10-20)18-21-11-5-2-6-12-21/h1-16,27H,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOUJAYGYAPHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286991
Record name 1-[(dibenzylamino)methyl]-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6341-75-9
Record name NSC48502
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(dibenzylamino)methyl]-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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